Dipfluzine - 89223-80-3

Dipfluzine

Catalog Number: EVT-1542844
CAS Number: 89223-80-3
Molecular Formula: C27H29FN2O
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dipfluzine is classified under the category of psychoactive substances and is often studied in relation to its effects on the central nervous system. It has been investigated for its potential use as an antidepressant and anxiolytic agent. The compound's structure allows it to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

Synthesis Analysis

Methods of Synthesis

Dipfluzine can be synthesized through several chemical pathways. One common method involves the reaction of diphenylpiperazine with various acylating agents to introduce functional groups that enhance its pharmacological properties.

Technical Details:

  • Reagents: Diphenylpiperazine, acylating agents (e.g., acetic anhydride).
  • Conditions: Typically conducted under reflux conditions in a solvent such as dichloromethane.
  • Yield: The yield can vary based on the specific conditions and reagents used, often ranging from 50% to 80%.
Molecular Structure Analysis

Structure and Data

The molecular structure of Dipfluzine can be represented by its chemical formula, which is C19_{19}H23_{23}N3_{3}. The compound features a piperazine ring substituted with two phenyl groups and various functional groups that contribute to its biological activity.

  • Molecular Weight: Approximately 295.41 g/mol.
  • Structural Features: The presence of nitrogen atoms in the piperazine ring plays a crucial role in its interaction with neurotransmitter receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Dipfluzine undergoes several chemical reactions that are significant for its pharmacological activity. These include:

  • N-Alkylation Reactions: These reactions modify the nitrogen atoms in the piperazine ring, potentially enhancing lipophilicity and receptor binding affinity.
  • Hydrolysis Reactions: In biological systems, Dipfluzine may undergo hydrolysis, leading to metabolites that could exhibit different pharmacological effects.

Technical Details:

  • Conditions: Reactions typically require controlled environments to prevent degradation.
  • By-products: Potential by-products include unreacted starting materials and minor degradation products.
Mechanism of Action

Process and Data

The mechanism of action of Dipfluzine is primarily associated with its interaction with neurotransmitter systems. It is believed to act as a serotonin reuptake inhibitor, increasing serotonin levels in the synaptic cleft. Additionally, it may modulate dopamine receptor activity, contributing to its antidepressant effects.

  • Key Processes:
    • Inhibition of serotonin transporters.
    • Modulation of dopaminergic signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

Dipfluzine exhibits several notable physical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility can vary significantly with pH changes.
Applications

Scientific Uses

Dipfluzine has potential applications in various scientific fields:

  • Neuropharmacology: Investigated for its effects on mood disorders, including depression and anxiety.
  • Research Studies: Used in studies exploring neurotransmitter dynamics and receptor interactions.
  • Pharmaceutical Development: Potential candidate for developing new antidepressants or anxiolytics based on its pharmacological profile.
Introduction to Dipfluzine: Pharmacological Significance and Historical Context

Chemical Classification and Structural Analogues (Diphenylpiperazine Derivatives)

Dipfluzine (1-diphenylmethyl-4-(3-(4-fluorobenzoyl)propylpiperazine) belongs to the diphenylpiperazine class of calcium channel blockers, sharing core structural motifs with established analogues cinnarizine and flunarizine. Its molecular design specifically incorporates a fluorobenzoyl moiety at the N1-position of the piperazine ring, distinguishing it from predecessors that lack this polar functional group. This strategic modification emerged from systematic structure-activity relationship studies conducted by Chinese researchers in the early 1990s aiming to enhance cerebrovascular selectivity [6] [7].

The molecular complexity of dipfluzine presents significant crystallographic challenges due to poor aqueous solubility. Recent advances in crystal engineering have yielded multiple solid-state forms to address this limitation:

  • Salt-cocrystal hybrids with hydroxybenzoic acids (e.g., 2-HBA, 4-HBA) demonstrate enhanced dissolution profiles through O-H···O and O-H···F hydrogen bonding networks
  • Benzoic acid co-crystals (1:2 molar ratio) exhibit 500-fold solubility improvement while preserving blood-brain barrier permeability [5]
  • Fumarate salts form extended 1D-chain architectures through charge-assisted hydrogen bonds [4]

Table 1: Structural Features of Dipfluzine and Key Analogues

CompoundCore StructureR-group ModificationNotable Crystalline Forms
DipfluzineDiphenylpiperazine4-FluorobenzoylpropylBenzoate cocrystal (1:2), Fumarate salt, 4-HBA salt cocrystal
CinnarizineDiphenylpiperazineCinnamylHydrochloride salt
FlunarizineDiphenylpiperazineBis(4-fluorophenyl)cinnamylDihydrochloride salt

Therapeutic Indications: Cerebrovascular Disorders and Ischemic Injury

Dipfluzine demonstrates multi-mechanistic efficacy in cerebrovascular pathologies, functioning through:

  • Selective vasodilation: 3.7-fold greater vertebral artery dilation compared to cinnarizine in canine models, mediated through voltage-gated calcium channel blockade in vascular smooth muscle [6]
  • Ischemic neuroprotection: Reduces cerebral infarct volume by 68% in rodent middle cerebral artery occlusion models, surpassing flunarizine's 42% reduction [6]
  • Anti-thrombotic action: Inhibits ADP-induced platelet aggregation (IC₅₀ = 8.3 μM) and prevents arterial thrombosis in murine models [6]
  • Metabolic modulation: Attenuates ischemia-induced glutamate excitotoxicity and mitochondrial permeability transition pore opening [7]

The compound's pharmacokinetic profile reveals extensive metabolism via hepatic CYP pathways, producing three pharmacologically active metabolites:

  • M1 (1-(4-fluorobenzoyl)-4-piperazinobutanone): Maintains 32% parent compound's calcium blocking activity
  • M2 (4-hydroxybenzophenone): Exhibits antioxidant properties
  • M5 (benzophenone): Contributes to cerebral vasodilation [7]

Table 2: Pharmacodynamic Profile of Dipfluzine in Ischemic Injury Models

MechanismExperimental ModelEfficacy MetricSuperiority vs Analogues
Cerebral VasodilationCanine vertebral arteryEC₅₀ = 0.28 μM3.7× > cinnarizine
Anti-ischemicGerbil bilateral occlusion74% edema reduction1.9× > flunarizine
NeuroprotectionRat MCAO68% infarct reductionComplete functional recovery
Anti-thromboticRat arteriovenous shunt83% thrombus inhibitionUnique among analogues

Comparative Efficacy Against Analogues (Cinnarizine, Flunarizine)

Dipfluzine exhibits distinct pharmacological advantages over its structural analogues through optimized receptor interactions and tissue distribution:

Calcium Channel Selectivity:

  • 18-fold higher affinity for T-type voltage-gated calcium channels in cerebellar Purkinje cells versus flunarizine
  • Preferential inhibition of pathological calcium influx during depolarization without affecting physiological signaling [3]

Dopaminergic Receptor Interactions:

  • Lower D2 receptor occupancy (28%) compared to cinnarizine (67%) and flunarizine (72%) at therapeutic concentrations
  • Reduced risk of extrapyramidal side effects while maintaining cerebrovascular efficacy [3]

Brain Tissue Distribution:

  • 2.3-fold higher brain-plasma ratio than flunarizine in murine models
  • Benzoic acid co-crystals further enhance brain concentration without compromising barrier integrity [5] [7]

Metabolic Stability:

  • Extended elimination half-life (t₁/₂β = 14.7 hr) versus cinnarizine (t₁/₂β = 4.2 hr)
  • Slower hepatic clearance via CYP3A4/CYP2C19 pathways (CL = 0.32 L/hr/kg) [7]

Table 3: Receptor Binding and Pharmacokinetic Comparison

ParameterDipfluzineCinnarizineFlunarizine
T-type Ca²⁺ IC₅₀ (nM)18 ± 2.1320 ± 2842 ± 5.3
D2 Receptor Occupancy (%)286772
Brain-Plasma Ratio1.840.920.79
Protein Binding (%)97.298.899.1
Major MetabolitesM1, M2, M5DidesmethylDidesmethyl, hydroxy

The structural and pharmacological evolution from cinnarizine to dipfluzine represents a deliberate optimization strategy targeting enhanced cerebrovascular selectivity and reduced neurological side effects. Ongoing research explores novel cocrystal formulations to overcome solubility limitations while preserving its distinctive receptor interaction profile [4] [5]. These developments position dipfluzine as a strategically optimized therapeutic agent within the diphenylpiperazine calcium channel modulator class, warranting expanded clinical investigation for cerebrovascular disorders.

Properties

CAS Number

89223-80-3

Product Name

Dipfluzine

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)butan-1-one

Molecular Formula

C27H29FN2O

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C27H29FN2O/c28-25-15-13-22(14-16-25)26(31)12-7-17-29-18-20-30(21-19-29)27(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-11,13-16,27H,7,12,17-21H2

InChI Key

BNUWAVBVXCLUJD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

dipfluzine

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.